

Spectroscopic Data of 3,5-Diethylheptane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Diethylheptane

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3,5-diethylheptane**, a branched alkane of interest in various chemical research domains. Due to the limited availability of experimental spectra for this specific compound, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra for liquid alkanes are also provided, alongside a visual representation of the logical workflow for structural elucidation using these techniques.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **3,5-diethylheptane**. These predictions are based on established computational models and provide valuable insights into the compound's structural features.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3,5-Diethylheptane**

Protons (Position)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
CH ₃ (1, 7)	0.89	Triplet	6H
CH ₂ (2, 6)	1.25	Multiplet	4H
CH (3, 5)	1.35	Multiplet	2H
CH ₂ (4)	1.20	Multiplet	2H
CH ₂ (Ethyl)	1.25	Multiplet	4H
CH ₃ (Ethyl)	0.88	Triplet	6H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3,5-Diethylheptane**

Carbon (Position)	Predicted Chemical Shift (ppm)
C1, C7	14.2
C2, C6	23.1
C3, C5	40.5
C4	29.8
Ethyl CH ₂	25.5
Ethyl CH ₃	10.8

Table 3: Predicted Infrared (IR) Spectroscopy Data for **3,5-Diethylheptane**

Wavenumber Range (cm ⁻¹)	Vibration Type	Intensity
2960-2850	C-H Stretch (Alkyl)	Strong
1465-1450	C-H Bend (Methylene)	Medium
1380-1370	C-H Bend (Methyl)	Medium

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data for **3,5-Diethylheptane**

m/z	Predicted Fragment Ion	Relative Abundance
156	$[\text{C}_{11}\text{H}_{24}]^{+\cdot}$ (Molecular Ion)	Low
127	$[\text{C}_9\text{H}_{19}]^+$	Medium
99	$[\text{C}_7\text{H}_{15}]^+$	High
71	$[\text{C}_5\text{H}_{11}]^+$	High
57	$[\text{C}_4\text{H}_9]^+$	Very High (Base Peak)
43	$[\text{C}_3\text{H}_7]^+$	High
29	$[\text{C}_2\text{H}_5]^+$	Medium

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid alkanes like **3,5-diethylheptane**. Instrument-specific parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 10-20 mg of the liquid alkane in a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse sequence.
 - Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative data if needed. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a drop of the alkane between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-loaded salt plates in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

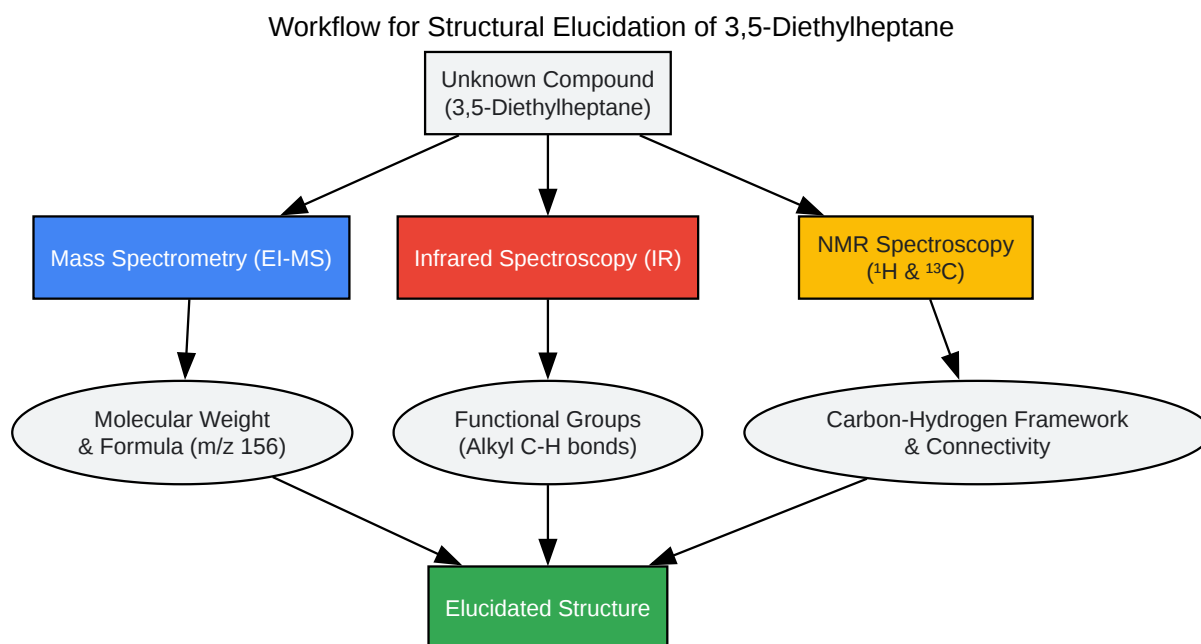
3. Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **3,5-diethylheptane**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Ionization: Use a standard electron energy of 70 eV to induce fragmentation.

- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **3,5-diethylheptane**, using the spectroscopic techniques discussed.



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Caption: Logical workflow for spectroscopic analysis.

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